molecular formula C20H18N2O6S B2360666 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1903592-36-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2360666
CAS RN: 1903592-36-8
M. Wt: 414.43
InChI Key: XJBDBDGBQHAEFC-UHFFFAOYSA-N
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Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as spectral characterization and Density Functional Theory (DFT). These studies provide information about bond lengths, bond angles, dihedral angles, thermodynamic parameters, molecular surface, Frontier Molecular Orbital (FMO) analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The presence of multiple functional groups allows this compound to form stable complexes with metal ions. These complexes can serve as catalysts, sensors, or even antimicrobial agents. For instance, copper(II) complexes derived from similar ligands have shown interesting biological activities .

Crystallography and Structural Studies

The crystal structure of related compounds provides valuable information about their packing arrangements, intermolecular interactions, and solid-state properties. Crystallography studies contribute to our understanding of the compound’s stability and behavior in different environments .

Biochemical Assays and Enzyme Inhibition

Researchers evaluate the compound’s impact on specific enzymes or biochemical pathways. For instance, urease inhibition studies could reveal its potential as an antimicrobial agent . High-throughput screening assays help identify its biological targets and guide further investigations.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications in various fields .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(19(24)22-13-5-6-14-15(11-13)27-9-8-26-14)21-12-20(25,16-3-1-7-28-16)17-4-2-10-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBDBDGBQHAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

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